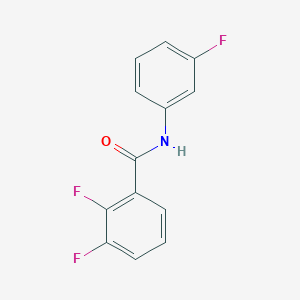
6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core with a morpholinylsulfonyl substituent, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one typically involves the reaction of 1,3-benzothiazol-2(3H)-one with morpholine and a sulfonylating agent. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reaction conditions include the use of solvents such as dichloromethane or acetonitrile, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods aim to optimize the reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Aplicaciones Científicas De Investigación
6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, while the benzothiazole core can participate in various biochemical processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-morpholin-4-yl-pyridine-3-sulfonyl chloride
- Morpholin-4-yl-acetic acid
Uniqueness
6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one is unique due to its specific combination of a benzothiazole core and a morpholinylsulfonyl substituent This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
Propiedades
Fórmula molecular |
C11H12N2O4S2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
6-morpholin-4-ylsulfonyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C11H12N2O4S2/c14-11-12-9-2-1-8(7-10(9)18-11)19(15,16)13-3-5-17-6-4-13/h1-2,7H,3-6H2,(H,12,14) |
Clave InChI |
SYOAHCVIHIKOIP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006654.png)
![3'-Ethyl 4,5-dimethyl 5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate](/img/structure/B15006659.png)
![methyl 4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B15006660.png)
![2-{[(4-Amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B15006663.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15006668.png)

![3-{4-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B15006690.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B15006697.png)
![2-Amino-6-({3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}sulfanyl)-4-propylpyridine-3,5-dicarbonitrile](/img/structure/B15006701.png)

![N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B15006709.png)
![4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B15006712.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B15006718.png)
![1,3-Benzodioxol-5-yl 4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B15006720.png)
